7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position of the benzoxazine ring. Benzoxazines are known for their diverse biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a chloroform solvent. This reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can bind to epidermal growth factor receptor (EGFR), thereby inhibiting its activity and leading to reduced cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the ethyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
1268118-73-5 |
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Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |
InChI Key |
UGBGNBQFHBHMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
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